molecular formula C12H10Br2N2S2 B2815666 2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline CAS No. 1820605-11-5

2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline

Cat. No.: B2815666
CAS No.: 1820605-11-5
M. Wt: 406.15
InChI Key: UAADIQRYKPXKNZ-UHFFFAOYSA-N
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Description

2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline ( 1820605-11-5) is a brominated aromatic compound of molecular formula C₁₂H₁₀Br₂N₂S₂ and molecular weight 406.15 g/mol . Its structure features a central disulfide (-S-S-) bridge connecting two substituted aniline rings, each functionalized with bromine and amino groups . This unique architecture makes it a valuable building block in scientific research. The disulfide bond is a key structural motif, influencing physical properties and chemical reactivity, such as susceptibility to reduction or nucleophilic substitution . The bromine atoms enhance molecular weight and polarizability, making the compound suitable for applications in medicinal chemistry—where it can engage in halogen bonding—and materials science . In chemical biology, the disulfide bridge can participate in dynamic exchange reactions with thiol-containing biomolecules, allowing researchers to probe protein function and enzyme activity . For synthetic chemists, the bromine atoms serve as handles for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex biaryl structures . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2-amino-3-bromophenyl)disulfanyl]-6-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2S2/c13-7-3-1-5-9(11(7)15)17-18-10-6-2-4-8(14)12(10)16/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAADIQRYKPXKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)SSC2=C(C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure, characterized by a disulfide bond and brominated aromatic rings, enables it to participate in various chemical reactions and biological interactions.

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : The compound can be modified through oxidation and reduction reactions to yield sulfoxides or thiols, respectively. This versatility allows for the creation of various derivatives that can be tailored for specific applications .
  • Reagent in Organic Reactions : It participates in nucleophilic substitution reactions due to the presence of bromine atoms, allowing for the introduction of different functional groups .

Biological Research

The compound is under investigation for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit inhibitory effects against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : Research is ongoing to explore its efficacy in targeting cancer cells. Its ability to modulate redox states within cells could influence various signaling pathways associated with cancer progression .

Medical Applications

Due to its unique chemical structure, there is ongoing research into its potential therapeutic applications:

  • Therapeutic Agent Development : The compound's reactivity and biological activity make it a candidate for further studies aimed at developing novel drugs targeting specific diseases .

Industrial Applications

In the industrial sector, this compound is used as:

  • Intermediate in Pharmaceutical Production : It plays a role in synthesizing active pharmaceutical ingredients (APIs) and agrochemicals due to its reactive nature and ability to form complex structures .

Case Studies

A few notable case studies illustrate the applications of this compound:

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at certain concentrations, suggesting potential for development as an antimicrobial agent.
  • Cancer Cell Line Studies : Research involving breast cancer cell lines demonstrated that modifications of this compound could lead to enhanced cytotoxicity compared to unmodified versions, indicating its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, leading to the modulation of cellular redox states and affecting various biochemical pathways . The bromine atoms may also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

HC-4234 is compared to five structurally related compounds (Table 1), including positional isomers, ethanol derivatives, and acetophenone analogs. Key differences lie in substituent positions, functional groups, and purity levels.

Table 1: Structural and Functional Comparison of HC-4234 with Analogs

Compound ID Structure Bromine Positions Functional Groups Purity CAS Number
HC-4234 (Target) 2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline 3, 6 Disulfide, -NH2 95% 1820605-11-5
AN-3258 2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline 4, 5 Disulfide, -NH2 97% 7038-31-5
QJ-5850 2-(4-Amino-3-bromophenyl)ethanol 3, 4 Ethanol, -NH2 95% 169883-33-4
QJ-1862 1-(2-Amino-3-bromophenyl)ethanone 3 Ketone, -NH2 95% 808760-02-3
QA-2723 1-(2-Amino-4-bromophenyl)ethanone 4 Ketone, -NH2 98% 123858-51-5
1261774-95-1 2-(2-Amino-3-bromophenyl)acetonitrile 3 Cyano (-CN), -NH2 N/A 1261774-95-1
Key Observations:
  • Positional Isomerism (HC-4234 vs. AN-3258) : HC-4234 and AN-3258 are positional isomers differing in bromine placement (3,6 vs. 4,5). This variation impacts electronic properties and steric environments, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Functional Group Differences: Disulfide vs. Disulfide vs. Ketone (QJ-1862, QA-2723): Ketones enable nucleophilic additions (e.g., Grignard reactions), whereas HC-4234’s disulfide may undergo reductive cleavage or participate in redox cycling . Cyano Derivative (1261774-95-1): The electron-withdrawing cyano group increases electrophilicity, favoring reactions like nitrile hydrolysis or cyclization, unlike HC-4234’s disulfide .

Physicochemical Properties and Reactivity

Disulfide Bond Characteristics:

HC-4234’s disulfide bridge (S-S) is redox-sensitive, enabling applications in dynamic covalent chemistry. In contrast, analogs like QJ-5850 (ethanol) and QA-2723 (ketone) lack this feature. Crystal structure studies of related disulfides (e.g., 2-[(2-carboxyphenyl)disulfanyl]benzoate) reveal dihedral angles (~73.5°) between aromatic rings, influencing molecular packing and stability . HC-4234’s bromine substituents likely increase molecular weight (vs. non-brominated analogs) and alter melting points.

Purity Implications:

AN-3258 (97% purity) may exhibit superior batch consistency in synthetic applications compared to HC-4234 (95%), reducing byproduct formation in sensitive reactions .

Biological Activity

The compound 2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline is a member of the aniline derivative family, notable for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its antiproliferative , anti-inflammatory , and antimicrobial properties.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves the reaction of 2-amino-3-bromophenol with disulfide compounds. This process can yield various derivatives through modifications in the bromine and amino groups, which significantly influence the biological activity of the resulting compounds.

Table 1: Summary of Synthesis Methods and Yields

CompoundSynthesis MethodYield (%)Reference
This compoundReaction with disulfides70
6-Bromoaniline DerivativesHalogenation and amination65

Antiproliferative Activity

Research indicates that derivatives of bromoaniline compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain structural modifications can enhance the inhibition of cell proliferation in hepatocellular carcinoma (HCC) models.

Case Study:
In a study assessing a series of bromoaniline derivatives, one compound demonstrated an IC50 value of 3.24 μM against HCC cells, indicating strong potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has also been explored. The compound exhibited significant inhibition of nitric oxide (NO) production in vitro, suggesting its utility in treating inflammatory diseases.

Case Study:
A derivative with similar structural features showed an IC50 value of 3.30 μM for NO production inhibition, highlighting its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Activity

Emerging data suggest that compounds like this compound may possess antimicrobial properties. Preliminary assays have indicated effectiveness against specific bacterial strains.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways: Compounds may inhibit critical enzymes involved in cell proliferation and inflammation.
  • Reactive Oxygen Species (ROS) Modulation: The ability to modulate ROS levels can influence both cancer cell survival and inflammatory processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or disulfide bond formation. For example, coupling 2-amino-3-bromothiophenol with 6-bromoaniline derivatives under oxidative conditions (e.g., using iodine or H₂O₂) can form the disulfide bridge. Reaction optimization should focus on temperature control (40–60°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize side products like over-brominated analogs . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ ~5 ppm, broad). Bromine atoms induce deshielding and splitting patterns .
  • X-ray Crystallography : Resolve the disulfide bond geometry and dihedral angles between aromatic rings. Use SHELX programs (e.g., SHELXL for refinement) for structure determination .
  • HPLC-MS : Confirm molecular weight (M+ at m/z ~434) and purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How can researchers assess the stability of the disulfide bond under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor disulfide cleavage via UV-Vis (absorbance at ~260 nm for thiols) or LC-MS. Reductive environments (e.g., glutathione) may break the S–S bond, requiring inert atmospheres (N₂) for storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in derivatives of this compound?

  • Methodological Answer : Bromine’s electron-withdrawing nature directs electrophilic substitution to para/ortho positions. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps. Experimentally, competitive reactions with Br₂/FeBr₃ under controlled conditions (0°C, dichloromethane) validate theoretical predictions .

Q. How can structural modifications enhance the compound’s bioactivity, and what in vitro assays are suitable for evaluation?

  • Methodological Answer : Introduce electron-donating groups (e.g., –OCH₃) to the aromatic ring to modulate electronic effects. Evaluate cytotoxicity using the sulforhodamine B (SRB) assay: treat cancer cell lines (e.g., HeLa) with derivatives, fix with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm . Compare IC₅₀ values to establish structure-activity relationships .

Q. What strategies resolve contradictions in crystallographic data, such as disordered disulfide conformers?

  • Methodological Answer : Apply twin refinement in SHELXL for overlapping conformers. Use restraints (e.g., SIMU/DELU) to model thermal motion. Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., N–H⋯S hydrogen bonds) . Cross-reference with solid-state NMR to confirm dynamic disorder .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures from the Protein Data Bank (PDB). Parameterize the disulfide bond with GAFF force fields. Validate binding affinities via MD simulations (NAMD/GROMACS) and compare with experimental SPR (surface plasmon resonance) data .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer : Use ab initio calculations (GIAO method in Gaussian) to simulate shifts. Adjust for solvent effects (PCM model) and compare with experimental data. If deviations exceed 0.5 ppm, re-examine sample purity or consider tautomeric forms (e.g., amine ↔ imine) .

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